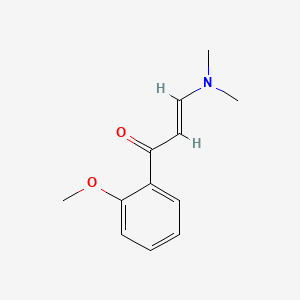

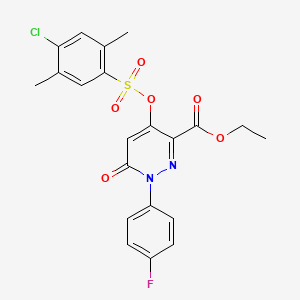

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Descripción general

Descripción

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly known as DMAMPO, is a synthetic compound that has been used in a variety of scientific research applications. DMAMPO is a member of the aminopropenone family of compounds and has become increasingly popular due to its unique properties and applications.

Aplicaciones Científicas De Investigación

Application in Cancer Research

- Synthesis and Characterization for Cancer Treatment : A study explored the synthesis and characterization of substituted chalcone ligands, including derivatives of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, for potential application in chemotherapeutics against breast cancer. These compounds demonstrated significant anti-breast cancer activity, suggesting their potential as new leads for cancer treatment optimization (Singh et al., 2016).

Application in Optical Studies

- Optical Properties and Physicochemical Investigations : Research on the synthesis of (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), a related compound, highlighted its significant optical properties. The study's focus on its solvatochromic properties and potential application as a probe and quencher suggests its utility in optical studies (Khan et al., 2016).

Application in Materials Science

- Non-Linear Optical Material Research : Investigations into the non-linear refractive index and absorption coefficient of (2E)-3-[4-(Dimethylamino)phenyl]-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one reveal its potential as a candidate for optical limiting and optical devices in low power regimes. This research contributes to the development of materials for advanced optical applications (Henari & Asiri, 2011).

Application in Antimicrobial Research

- Antimicrobial Activity Assessment : A study on the synthesis and spectroscopic characterization of a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one, included an antimicrobial study. This research demonstrates the potential application of such compounds in developing antimicrobial agents (Sadgir et al., 2020).

Application in Organic Synthesis

- Role in Organic Synthesis Processes : The compound (E)-3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one has been identified as an excellent ligand for copper-catalyzed N-arylation of azoles and amides with aryl halides. This highlights its role in facilitating complex organic synthesis processes (Cheng et al., 2009).

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNJWYUQADHZSM-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2823371.png)

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2823378.png)

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2823381.png)

![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)